Homochlorcyclizine dihydrochloride
Overview
Description
Homochlorcyclizine dihydrochloride is an antihistamine belonging to the diphenylmethylpiperazine group. It has been marketed in Japan since 1965 and is used in the treatment of allergies and other conditions. The compound exhibits anticholinergic, antidopaminergic, and antiserotonergic properties .
Mechanism of Action
Target of Action
Homochlorcyclizine dihydrochloride primarily targets the Histamine H1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
This compound acts as an antagonist to the Histamine H1 receptor . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms . It also exhibits antiserotonergic and anticholinergic properties, which contribute to its overall therapeutic effect .
Biochemical Pathways
histamine-mediated inflammatory response . By blocking the H1 receptor, it can inhibit the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Similar drugs in its class are generally well-absorbed after oral administration and widely distributed throughout the body . They are typically metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine at the cellular level, reducing inflammation and other allergic responses . Its antiserotonergic and anticholinergic properties may also contribute to symptom relief .
Biochemical Analysis
Biochemical Properties
Homochlorcyclizine dihydrochloride is known for its high degree of antiserotonin activity, potent antihistaminic action, bronchodilator effect, and mild anti-acetylcholine action . It also exhibits antagonism to slow-reacting substance
Molecular Mechanism
It is known to exert its effects through its antihistaminic, antiserotonergic, and anticholinergic properties
Metabolic Pathways
It is known that this compound is a primary metabolite, which suggests that it is metabolically or physiologically essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homochlorcyclizine dihydrochloride is synthesized through a series of chemical reactions involving the modification of benzhydryl and homopiperazine structures. The key steps include:
Formation of Benzhydryl Chloride: Benzhydryl chloride is prepared by reacting benzhydrol with thionyl chloride.
Reaction with Homopiperazine: Benzhydryl chloride is then reacted with homopiperazine in the presence of a base to form N-p-chloro-benzhydryl-N’-methyl-homopiperazine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of benzhydryl chloride and homopiperazine are reacted in industrial reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Conversion to Dihydrochloride: The purified compound is then converted to its dihydrochloride salt and formulated into the final product.
Chemical Reactions Analysis
Types of Reactions
Homochlorcyclizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of homochlorcyclizine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with modified pharmacological properties.
Scientific Research Applications
Homochlorcyclizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on various biological pathways, including serotonin and dopamine signaling.
Medicine: Employed in clinical research for the treatment of allergic conditions, pruritus, and urticaria.
Industry: Utilized in the development of new antihistamine drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Chlorcyclizine: Another antihistamine with similar properties but different pharmacokinetics.
Hydroxyzine: Shares antihistamine and anticholinergic properties but has a different chemical structure.
Meclizine: Used for similar indications but differs in its molecular structure and receptor affinity
Uniqueness
Homochlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, antidopaminergic, and antiserotonergic properties. This multifaceted pharmacological profile makes it effective in treating a variety of allergic and pruritic conditions .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFQWFTNVMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1982-36-1 | |
Record name | Homochlorcyclizine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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